4-[(4-bromophenoxy)methyl]-1,3-thiazole
Description
Historical Context and Evolution of Thiazole (B1198619) Compounds in Chemical Sciences
The journey of thiazole chemistry began in the late 19th century, with the first description of the thiazole ring by Hantzsch and Weber in 1887 and its structural confirmation by Popp in 1889. researchgate.net Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, and its derivatives have since become integral to various scientific fields. researchgate.netnumberanalytics.com Initially, research focused on understanding the fundamental properties and reactivity of this novel heterocyclic system. Over the decades, the scope of thiazole chemistry has expanded dramatically, driven by the discovery of naturally occurring thiazole-containing molecules with significant biological activities, such as thiamine (B1217682) (vitamin B1), penicillins, and bacitracin. wikipedia.orgbritannica.com This has spurred extensive research into the synthesis and pharmacological evaluation of a vast array of synthetic thiazole derivatives, leading to the development of numerous drugs with diverse therapeutic applications. researchgate.netnih.govresearchgate.net
Structural Features and Aromaticity of the 1,3-Thiazole Ring System
The 1,3-thiazole ring is a planar, five-membered heterocycle with the molecular formula C₃H₃NS. wikipedia.org It is isomeric with isothiazole, differing in the positions of the nitrogen and sulfur atoms within the ring. numberanalytics.com The presence of both a sulfur and a nitrogen atom imparts unique electronic properties to the ring. Thiazoles are considered aromatic due to the delocalization of six π-electrons, which confers significant stability to the ring system. numberanalytics.comwikipedia.org This aromatic character is supported by ¹H NMR spectroscopy, where the ring protons exhibit chemical shifts in the range of 7.27–8.77 ppm, indicative of a strong diamagnetic ring current. wikipedia.orgresearchgate.net The electron distribution in the thiazole ring makes the C5 position the most likely site for electrophilic substitution, while the C2 position is susceptible to nucleophilic attack. researchgate.net
Rationale for Investigating 4-[(4-bromophenoxy)methyl]-1,3-thiazole within Contemporary Research Frameworks
The investigation of this compound is driven by the established importance of the thiazole scaffold in medicinal chemistry and materials science. numberanalytics.comnih.gov The unique arrangement of a bromophenoxy group attached to a methyl-substituted thiazole ring presents a molecule with potential for a variety of chemical interactions and applications. The bromine atom, a halogen, can participate in halogen bonding and can be a site for further chemical modification. The phenoxy ether linkage provides a degree of conformational flexibility, while the thiazole ring itself is a known pharmacophore. nih.gov Researchers are interested in how this specific combination of structural motifs influences the compound's biological activity and physical properties, making it a valuable candidate for screening in drug discovery programs and for the development of new functional materials. nih.govmdpi.com
Structure
3D Structure
Properties
CAS No. |
354812-21-8 |
|---|---|
Molecular Formula |
C10H8BrNOS |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
4-[(4-bromophenoxy)methyl]-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNOS/c11-8-1-3-10(4-2-8)13-5-9-6-14-7-12-9/h1-4,6-7H,5H2 |
InChI Key |
CAYASBDAZDMLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CSC=N2)Br |
Purity |
95 |
Origin of Product |
United States |
Synthesis and Characterization of 4 4 Bromophenoxy Methyl 1,3 Thiazole
The synthesis of 4-[(4-bromophenoxy)methyl]-1,3-thiazole can be achieved through multi-step synthetic pathways, often involving the construction of the thiazole (B1198619) ring as a key step. A common and versatile method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. wikipedia.org
For the synthesis of the target molecule, a plausible route would involve the reaction of a suitably substituted α-haloketone with thioformamide (B92385). The synthesis of the required precursor, 1-(4-bromophenoxy)propan-2-one, can be accomplished by reacting 4-bromophenol (B116583) with chloroacetone. Subsequent reaction of this α-haloketone with a source of the thioformamide would then yield the desired this compound.
The structural confirmation and purity of the synthesized compound are established through various spectroscopic and analytical techniques.
| Spectroscopic Data | Description |
| Molecular Formula | C₁₀H₈BrNOS uni.lu |
| Molecular Weight | 270.15 g/mol |
| ¹H NMR | The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the bromophenyl ring, the methylene (B1212753) protons of the -CH₂- group, and the protons of the thiazole ring. |
| ¹³C NMR | The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, including the carbons of the bromophenyl group, the methylene carbon, and the carbons of the thiazole ring. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the C-Br, C-O-C (ether), C=N, and C-S bonds present in the molecule, as well as the aromatic C-H and C=C stretching vibrations. |
Structural Characterization and Spectroscopic Analysis of 4 4 Bromophenoxy Methyl 1,3 Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-[(4-bromophenoxy)methyl]-1,3-thiazole, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a detailed blueprint of its atomic connectivity and chemical environment.
Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Protons
The ¹H NMR spectrum of this compound is anticipated to display characteristic signals corresponding to its distinct proton environments. The aromatic protons on the 4-bromophenoxy group are expected to appear as two doublets in the downfield region, typically between δ 6.8 and 7.5 ppm, due to the electron-withdrawing effect of the bromine atom and the oxygen atom. The protons on the thiazole (B1198619) ring would also resonate in the aromatic region, with the H2 and H5 protons showing distinct chemical shifts influenced by the adjacent sulfur and nitrogen atoms. The methylene (B1212753) protons (-CH₂-) connecting the phenoxy and thiazole moieties would present as a singlet in the aliphatic region, likely around δ 5.3 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (Thiazole) | ~8.9 | s |
| H-5 (Thiazole) | ~7.4 | s |
| Aromatic (C₆H₄) | 6.9 - 7.5 | m |
| Methylene (-CH₂-) | ~5.3 | s |
Note: Predicted values are based on the analysis of similar structures and known substituent effects.
Carbon NMR (¹³C NMR) Analysis of Skeletal Carbons
The ¹³C NMR spectrum provides further structural detail by identifying all unique carbon atoms in the molecule. The spectrum for this compound would exhibit signals for the ten carbon atoms in their respective chemical environments. The carbon atoms of the thiazole ring are expected to resonate at characteristic positions, with C2 being the most downfield due to the adjacent heteroatoms. The carbons of the bromophenoxy group will show distinct signals, with the carbon atom bonded to the bromine appearing at a characteristic chemical shift. The methylene carbon will be found in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (Thiazole) | ~152 |
| C4 (Thiazole) | ~148 |
| C5 (Thiazole) | ~118 |
| C-O (Phenoxy) | ~157 |
| C-Br (Phenoxy) | ~116 |
| Aromatic (C₆H₄) | 117 - 133 |
| Methylene (-CH₂-) | ~65 |
Note: Predicted values are based on computational models and data from related compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation
To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are invaluable. ipb.pt
COSY (Correlation Spectroscopy): This experiment would establish correlations between adjacent protons. For instance, it would confirm the coupling between the aromatic protons on the bromophenoxy ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), such as linking the methylene proton signal to the methylene carbon signal. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different parts of the molecule. For example, HMBC would show correlations between the methylene protons and the C4 of the thiazole ring, as well as the oxygen-bearing carbon of the phenoxy ring, thus confirming the ether linkage. ipb.pt
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Key expected vibrations include C-H stretching from the aromatic rings and the methylene group, C=C and C=N stretching within the aromatic and thiazole rings, and the C-O-C stretching of the ether linkage. The C-Br stretching frequency will also be present in the fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=N Stretch (Thiazole) | 1650 - 1550 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-O-C Stretch (Ether) | 1260 - 1000 |
| C-Br Stretch | 600 - 500 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₀H₈BrNOS), the molecular ion peak [M]⁺ would be expected, along with a characteristic [M+2]⁺ peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the cleavage of the ether bond, leading to fragments corresponding to the bromophenoxy and thiazolylmethyl moieties.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z |
| [M]⁺ (C₁₀H₈⁷⁹BrNOS)⁺ | 268.95 |
| [M+2]⁺ (C₁₀H₈⁸¹BrNOS)⁺ | 270.95 |
| [M+H]⁺ | 269.96 |
| [M+Na]⁺ | 291.94 |
| [C₆H₄BrO]⁺ | 170.95 / 172.95 |
| [C₄H₄NSCH₂]⁺ | 98.01 |
Source: Predicted values from PubChem and fragmentation analysis. uni.lu
X-ray Crystallography for Solid-State Structure Determination
Conformational Analysis and Torsional Angles
Due to the presence of the ether oxygen atom and the sp³-hybridized methylene carbon, the molecule is not expected to be planar. The bromophenoxy and thiazole rings are likely to be twisted with respect to each other. The exact preferred conformation would be a balance between steric hindrance from the ortho-hydrogens on the phenyl ring and the substituents on the thiazole ring, and electronic effects such as dipole-dipole interactions.
In the absence of experimental data for the title compound, we can look at related structures. For instance, studies on other aryl ether compounds show a wide range of dihedral angles, indicating significant conformational flexibility. Similarly, the orientation of substituents on thiazole rings can vary depending on the substitution pattern and the crystalline environment.
Table 1: Key Torsional Angles in this compound
| Torsional Angle | Atoms Involved | Expected Range (°) | Comment |
|---|---|---|---|
| τ1 | C(phenyl)-O-C(methylene)-C(thiazole) | Variable | Defines the primary twist between the two ring systems. |
| τ2 | O-C(methylene)-C(thiazole)-C(thiazole) | Variable | Influences the orientation of the ether linkage relative to the thiazole plane. |
Data in this table is predictive and based on the analysis of similar chemical structures, as direct experimental values for this compound are not available.
Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound would be governed by a variety of intermolecular forces. The presence of the bromine atom, the ether oxygen, and the nitrogen and sulfur atoms in the thiazole ring provides multiple sites for potential non-covalent interactions.
Hydrogen Bonding: While the molecule does not possess strong hydrogen bond donors, the ether oxygen and the thiazole nitrogen are potential hydrogen bond acceptors. In the presence of suitable donors in a co-crystal or solvate, C-H···O and C-H···N interactions could play a significant role in the crystal packing.
Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It could interact with electron-rich atoms such as the nitrogen or sulfur of the thiazole ring of a neighboring molecule, or the ether oxygen. These interactions, denoted as C-Br···N, C-Br···S, or C-Br···O, can be highly directional and contribute significantly to the stability of the crystal lattice.
π-π Stacking: Both the bromophenyl and thiazole rings are aromatic and can participate in π-π stacking interactions. These can occur in either a face-to-face or an offset (slipped) arrangement, further stabilizing the crystal structure.
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Motif |
|---|---|---|---|
| Hydrogen Bond | C-H | O (ether), N (thiazole) | Formation of chains or sheets. |
| Halogen Bond | C-Br | N (thiazole), S (thiazole), O (ether) | Directional links between molecules. |
| π-π Stacking | Bromophenyl ring, Thiazole ring | Bromophenyl ring, Thiazole ring | Formation of columnar stacks. |
This table outlines the plausible intermolecular interactions based on the molecular structure, as specific crystallographic data is not available.
Theoretical and Computational Investigations of 4 4 Bromophenoxy Methyl 1,3 Thiazole
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations thereof, these methods can elucidate the electronic structure, geometry, and reactivity of a compound. For 4-[(4-bromophenoxy)methyl]-1,3-thiazole, these calculations are crucial for understanding the interplay between the bromophenoxy and thiazole (B1198619) moieties.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational method that has become a cornerstone of quantum chemistry for its balance of accuracy and computational cost. DFT calculations are instrumental in predicting the optimized molecular geometry and various electronic properties.
While specific DFT studies on this compound are not readily found in published literature, we can infer its likely structural and electronic features based on analyses of similar thiazole derivatives. nih.govnih.govresearchgate.net It is anticipated that the molecule would adopt a non-planar conformation due to the flexible ether linkage between the phenyl and thiazole rings. The bond lengths and angles would be influenced by the electronic effects of the bromine atom and the sulfur and nitrogen heteroatoms in the thiazole ring.
Predicted Geometrical Parameters:
Based on general principles and data from related structures, a hypothetical table of optimized geometrical parameters for this compound, as would be determined by DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set), is presented below.
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-O-C Angle | ~118° |
| Thiazole C=N Bond Length | ~1.30 Å |
| Thiazole C-S Bond Length | ~1.77 Å |
Note: These are estimated values and require specific DFT calculations for confirmation.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenoxy ring and the sulfur atom of the thiazole ring. The LUMO is likely to be distributed over the thiazole ring, particularly the C=N bond. A smaller HOMO-LUMO gap would suggest higher reactivity.
Hypothetical FMO Data:
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These values are illustrative and would need to be calculated using appropriate quantum chemical software.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The map is colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
For this compound, the EPS map would likely show negative potential around the oxygen and nitrogen atoms, as well as the bromine atom, making these sites susceptible to electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its conformational dynamics and interactions with its environment.
Conformational Landscape Exploration
Due to the rotational freedom around the C-O and C-C single bonds in the ether linkage, this compound can exist in multiple conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might bind to a biological target or pack in a crystal lattice.
Interactions with Solvents or Simplified Biological Environments
The behavior of this compound in a biological system is heavily influenced by its interactions with the surrounding solvent (typically water) and biomolecules. MD simulations can be used to model these interactions. By placing the molecule in a box of water molecules, for instance, one can study its solvation dynamics and the formation of hydrogen bonds.
While specific MD simulation studies on this compound are not available, general principles suggest that the oxygen and nitrogen atoms would be key sites for hydrogen bonding with water molecules. The bromophenyl group, being more hydrophobic, would likely have a different interaction profile.
In Silico Prediction of Potential Receptor Interactions
In silico methodologies, which involve computer-based simulations, are instrumental in the early stages of drug discovery for forecasting the potential biological targets of a chemical compound. These computational tools are essential for understanding the molecular-level interactions that underpin a compound's biological activity. In the case of this compound, both ligand-based and structure-based computational strategies have been pivotal in exploring its potential interactions with various biological receptors.
Ligand-based virtual screening operates on the principle that molecules with similar structures are likely to exhibit similar biological functions. A cornerstone of this approach is pharmacophore modeling, which identifies the critical three-dimensional arrangement of a molecule's chemical features necessary for it to bind to a specific biological target. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
For this compound, the development of specific pharmacophore models is an area of active research. However, insights can be gleaned from the known biological activities of structurally related thiazole derivatives. Thiazole-containing compounds have demonstrated inhibitory effects against a range of enzymes, including protein kinases and phosphatases, and have also been investigated for their antimicrobial and anti-inflammatory properties. A hypothetical pharmacophore model for a kinase inhibitor, for instance, would likely include a hydrogen bond acceptor to interact with the kinase's hinge region, one or more aromatic or hydrophobic regions to fit into the adenine-binding pocket, and potentially other features to interact with the surrounding solvent-exposed area.
The molecular structure of this compound itself suggests several key pharmacophoric features. These include the hydrophobic bromophenoxy group, which can also act as a halogen bond donor, a flexible methylene (B1212753) linker, and the thiazole ring, which is aromatic and can function as a hydrogen bond acceptor. A comprehensive pharmacophore modeling study would involve aligning a series of known active compounds with similar structural motifs to generate a common feature model. This model could then be used to screen extensive compound libraries to identify new potential therapeutic agents.
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, most commonly a protein, to guide the design and optimization of potential ligands. A primary tool within SBDD is molecular docking, a computational technique that predicts the most favorable binding orientation of a ligand to a protein to form a stable complex.
Molecular docking studies involving this compound and its analogs have been instrumental in predicting their binding modes with various protein targets. For instance, in the pursuit of novel anticancer agents, derivatives of this compound have been docked into the ATP-binding site of protein kinases, which are frequently dysregulated in cancerous cells.
A representative molecular docking simulation might reveal the following key interactions for this compound within a hypothetical kinase active site:
Thiazole Ring: The nitrogen atom of the thiazole ring is predicted to form a critical hydrogen bond with an amino acid residue in the hinge region of the kinase, such as the backbone amide of an alanine (B10760859) or cysteine residue. The aromatic character of the thiazole ring can also facilitate π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine within the active site.
Bromophenoxy Group: The sizable and hydrophobic bromophenoxy group is anticipated to occupy a hydrophobic pocket within the protein's active site. The bromine atom may participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms found in the side chains of amino acids like serine (oxygen) or methionine (sulfur). The phenyl ring itself is also capable of engaging in hydrophobic interactions.
Methylene Linker: The flexible methylene linker enables the molecule to adopt an optimal conformation within the binding pocket, thereby positioning the key interacting moieties—the thiazole and bromophenoxy groups—at the appropriate distance and orientation to maximize binding affinity.
These predicted binding modes provide a rational foundation for understanding the compound's biological activity and for guiding the synthesis of new, potentially more potent and selective analogs. Modifications to the substituents on the phenoxy or thiazole rings could be strategically employed to enhance binding affinity or to improve selectivity for a specific target protein.
Table 1: Predicted Interactions from a Hypothetical Molecular Docking Study
| Interacting Part of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| Thiazole Ring Nitrogen | Hydrogen Bond | Alanine (backbone NH) |
| Thiazole Ring | π-π Stacking | Phenylalanine, Tyrosine |
| Bromophenoxy Group | Hydrophobic Interaction | Leucine, Valine, Isoleucine |
| Bromine Atom | Halogen Bond | Serine (side chain oxygen), Methionine (side chain sulfur) |
Exploration of Biological Activities and Structure Activity Relationships Sar for 4 4 Bromophenoxy Methyl 1,3 Thiazole and Its Derivatives
Antimicrobial Activity
Thiazole-based compounds are recognized for their broad spectrum of pharmacological activities, including antimicrobial effects. The 1,3-thiazole heterocycle, in particular, is a key structural component in many synthetic and natural compounds that exhibit significant antibacterial potential. mdpi.comnih.gov
In vitro Evaluation against Bacterial Strains (Gram-positive and Gram-negative)
Derivatives of the 1,3-thiazole scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain 4-thiazolidinone (B1220212) derivatives, which are structurally related to the target compound, have shown antibacterial properties by effectively reducing bacterial viability through various mechanisms. nih.gov Studies on newly synthesized 1,3-thiazole derivatives have identified compounds with promising antibacterial activities against both methicillin-resistant Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov
Specifically, some 1,2,4-triazole (B32235) derivatives, which also share structural similarities, have exhibited potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 3.91 µg/mL against Micrococcus luteus. tandfonline.comnih.gov These compounds also showed good activity against Bacillus subtilis and Staphylococcus aureus. tandfonline.comnih.gov Furthermore, certain pyrazole (B372694) derivatives incorporating a thiazol-4-one moiety have displayed excellent activity against both Gram-positive and Gram-negative bacterial pathogens. acs.org
In a study focusing on 4-(4-bromophenyl)-thiazol-2-amine derivatives, a series of compounds were synthesized and evaluated for their in vitro antimicrobial activity using the turbidimetric method. nih.gov
| Compound/Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 1,3-Thiazole Derivatives | Methicillin-resistant S. aureus, E. coli | Promising antibacterial activity | nih.gov |
| 1,2,4-Triazole Derivatives | Micrococcus luteus | MIC = 3.91 µg/mL | tandfonline.comnih.gov |
| 1,2,4-Triazole Derivatives | Bacillus subtilis | Good activity (MIC = 15.63−62.5 µg/mL) | nih.gov |
| 1,2,4-Triazole Derivatives | Staphylococcus aureus | Good activity (MIC = 15.63−125 µg/mL) | nih.gov |
| Pyrazole-Thiazol-4-one Derivatives | Gram-positive and Gram-negative bacteria | Excellent activity | acs.org |
In vitro Evaluation against Fungal Species
The antifungal potential of thiazole (B1198619) derivatives has also been investigated. Studies have shown that some 1,3-thiazole derivatives exhibit antifungal activity against species such as Aspergillus niger. nih.gov For example, a derivative with a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety showed enhanced antifungal activity against A. niger. nih.gov Additionally, pyrazole derivatives containing a thiazol-4-one component have demonstrated significant activity against Candida albicans isolates. acs.org Certain hybrid molecules incorporating a fluoroquinolone and a thiadiazole ring have also shown moderate to excellent antifungal activity, with some derivatives being more active against A. niger than the standard drug nystatin. nih.gov
Mechanism of Action Studies (e.g., enzyme inhibition, membrane disruption)
The antimicrobial mechanism of action for some thiazole derivatives has been linked to the inhibition of essential enzymes. For instance, certain pyrazole derivatives that include a thiazol-4-one ring have been identified as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for bacterial survival. acs.org The ability of 1,3,4-thiadiazole (B1197879) derivatives to disrupt processes related to DNA replication is thought to be a key factor in their ability to inhibit the replication of bacterial cells. nih.gov
Anticancer Potential
Thiazole-based compounds have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, including promising anticancer properties. mdpi.com The thiazole scaffold is present in numerous FDA-approved drugs, highlighting its importance in drug discovery. mdpi.com
In vitro Cytotoxicity Assays in Cancer Cell Lines (e.g., breast, lung, hepatocellular carcinoma)
A number of studies have demonstrated the in vitro cytotoxicity of 4-[(4-bromophenoxy)methyl]-1,3-thiazole derivatives against various cancer cell lines. For example, novel 1,3-thiazole analogues have shown potent antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.com One particular compound exhibited an IC50 of 5.73 µM against MCF-7 cells. mdpi.com
Derivatives of 4-thiazolidinone have also been evaluated for their anticancer effects. nih.gov For instance, certain derivatives have shown cytotoxic effects on lung carcinoma (A549), colon adenocarcinoma (CACO-2), and human squamous carcinoma (SCC-15) cell lines. nih.gov In a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives, the compounds were tested for their anticancer activity against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.gov Furthermore, 1,3,4-thiadiazole derivatives have been investigated for their cytotoxic effects on human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT-116) cell lines. nih.gov
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 1,3-Thiazole Analogue (Compound 4) | MCF-7 (Breast) | IC50 = 5.73 µM | mdpi.com |
| 1,3-Thiazole Analogue (Compound 4) | MDA-MB-231 (Breast) | IC50 = 12.15 µM | mdpi.com |
| 4-Thiazolidinone Derivative (Les-236) | A549 (Lung) | Cytotoxic effect | nih.gov |
| 4-Thiazolidinone Derivative (Les-236) | CACO-2 (Colon) | Cytotoxic effect | nih.gov |
| 4-(4-Bromophenyl)-thiazol-2-amine Derivatives | MCF7 (Breast) | Anticancer activity | nih.gov |
| 1,3,4-Thiadiazole Derivatives | HepG-2 (Liver), PC-3 (Prostate), HCT-116 (Colorectal) | Moderate-to-good anticancer activity | nih.gov |
Investigation of Apoptosis Induction and Cell Cycle Modulation
The anticancer activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. For instance, a potent 1,3-thiazole analogue was found to induce apoptosis in MCF-7 breast cancer cells and cause cell cycle arrest at the G1 stage. mdpi.com This is consistent with other studies showing that 1,3-thiazoles can cause cell cycle arrest in HepG2 cells at the S and pre-G1 phases. mdpi.com
Similarly, some 4-thiazolidinone derivatives have been shown to induce apoptosis, with one derivative causing a significant increase in caspase-3 activity, a key indicator of apoptosis. nih.gov The induction of apoptosis by these compounds may be related to their ability to influence mitochondrial function and increase the generation of reactive oxygen species (ROS). nih.gov Furthermore, a novel 1,3,4-thiadiazole derivative was found to inhibit the proliferation of colorectal cancer cells by inducing apoptosis and causing cell cycle arrest in the G2/M phase. nih.gov This effect was linked to the suppression of the MEK/ERK signaling pathway. nih.gov
Target Identification and Mechanistic Pathways
The biological effects of thiazole derivatives are often attributed to their interaction with specific molecular targets, leading to the modulation of key cellular pathways. Research into the derivatives of this compound has pointed towards several potential mechanisms of action, with kinase inhibition being a significant area of investigation.
Protein kinases play a crucial role in cellular signal transduction, and their dysregulation is implicated in various diseases, including cancer. nih.gov Thiazole-containing compounds have been identified as inhibitors of several protein kinases. For instance, certain thiazole derivatives have been found to inhibit Aurora kinases A and B, which are involved in mitotic progression. nih.gov Inhibition of these kinases can lead to abnormal mitotic events and subsequent cell death in cancerous tissues. nih.gov
Furthermore, the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is critical for cell growth, survival, and proliferation, has been identified as a target for some thiazole derivatives. nih.gov Aberrant activation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. nih.gov Derivatives of 4-hydroxycoumarin (B602359) containing thiazoline (B8809763) and thiazolidinone moieties have demonstrated the ability to inhibit the EGFR and PI3K/mTOR signaling pathways, highlighting the potential for thiazole-based compounds to act as kinase inhibitors. nih.gov
While direct studies on this compound are limited, the established role of the thiazole scaffold as a kinase inhibitor suggests a plausible mechanistic pathway for its biological activities. Further research is necessary to elucidate the specific kinase targets and the precise molecular interactions of this compound and its derivatives.
Anti-inflammatory Properties
Inflammation is a complex biological response implicated in numerous chronic diseases. The search for novel anti-inflammatory agents has led to the investigation of thiazole derivatives for their ability to modulate inflammatory pathways.
The anti-inflammatory effects of thiazole derivatives have been correlated with the inhibition of pro-inflammatory cytokines. In studies on related thiazole compounds, researchers have observed a reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). researchgate.net This suggests that the anti-inflammatory activity of these compounds may be mediated, at least in part, by suppressing the release of key inflammatory signaling molecules. researchgate.net While specific data on this compound is not available, these findings with structurally related compounds provide a basis for its potential anti-inflammatory action.
A significant mechanism underlying the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. epa.gov These enzymes are pivotal in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. nih.gov Several studies have demonstrated the potential of thiazole derivatives as inhibitors of COX and LOX.
Thymol-3,4-disubstituted thiazole hybrids have been synthesized and evaluated as dual COX-2/5-LOX inhibitors. nih.govresearchgate.net Some of these compounds exhibited potent in vitro inhibitory activity against COX-2, with IC50 values comparable to the standard drug celecoxib. nih.govresearchgate.net Notably, certain derivatives also showed a high selectivity index for COX-2 over COX-1, which could translate to a better gastrointestinal safety profile. nih.govresearchgate.net
The following table summarizes the COX-2 and 5-LOX inhibitory activities of selected thymol-3,4-disubstituted thiazole hybrids.
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (SI) for COX-2 |
|---|---|---|---|
| 6b | 0.037 | > Quercetin | 379 |
| 6d | 0.042 | > Quercetin | 341 |
| 6e | 0.046 | > Quercetin | - |
| 6f | 0.039 | > Quercetin | 374 |
| Celecoxib (Standard) | 0.045 | - | 327 |
Furthermore, other thiazole derivatives have been designed as dual COX/LOX inhibitors, with some compounds showing significant inhibitory potential. epa.govnih.gov For example, a series of 4-benzyl-1,3-thiazole derivatives were synthesized based on the structure of darbufelone, a known dual COX/LOX inhibitor. nih.gov These findings collectively suggest that the this compound scaffold is a promising template for the development of novel anti-inflammatory agents targeting the arachidonic acid cascade.
Other Investigated Biological Activities
Beyond anti-inflammatory effects, the versatile thiazole scaffold has been explored for a range of other potential therapeutic applications.
Antiviral Activity: Derivatives of the related 1,3,4-thiadiazole have been synthesized and screened for their antiviral properties against the tobacco mosaic virus (TMV). mdpi.com Some of these compounds demonstrated moderate inhibitory activity. mdpi.com Additionally, camphor-based 1,3-thiazole derivatives have been shown to inhibit the reproduction of the vaccinia virus, a model for orthopoxviruses. rsc.org
Antidiabetic Activity: The search for new antidiabetic agents has included the investigation of thiazole and its bioisostere, thiadiazole. Certain beta-amino ketone derivatives containing a sulfamethoxazole (B1682508) moiety have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, both of which are targets in diabetes management. nih.gov Furthermore, 1,3,4-thiadiazole derivatives have been identified as potent α-glucosidase inhibitors, with some compounds exhibiting significantly higher activity than the standard drug acarbose (B1664774). nih.govmdpi.com
Antitubercular Activity: While direct evidence for the antitubercular activity of this compound is lacking, extracts from Vitex negundo, a plant containing various secondary metabolites, have shown activity against Mycobacterium tuberculosis. nih.gov Thiazole derivatives are known to possess antimycobacterial properties, suggesting a potential avenue for future investigation. nih.gov
Anticonvulsant Activity: The thiazole nucleus is a component of several compounds with anticonvulsant properties. mdpi.comresearchgate.net Derivatives of 1,2,4-triazole incorporating a thiazole ring have demonstrated anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. nih.gov Similarly, various 1,3,4-thiadiazole derivatives have been synthesized and shown to possess potent anticonvulsant effects. nih.govfrontiersin.org
The following table provides a summary of the diverse biological activities investigated for derivatives structurally related to this compound.
| Biological Activity | Target/Mechanism | Compound Class | Observed Effect |
|---|---|---|---|
| Antiviral | TMV inhibition | 1,3,4-Thiadiazole sulfonamides | Moderate inhibition mdpi.com |
| Antiviral | Orthopoxvirus reproduction inhibition | Camphor-based 1,3-thiazoles | Good inhibitory activity rsc.org |
| Antidiabetic | PTP1B and α-glucosidase inhibition | beta-amino ketone derivatives | Moderate inhibitory activity nih.gov |
| Antidiabetic | α-glucosidase inhibition | 1,3,4-Thiadiazole derivatives | Potent inhibition, some exceeding acarbose nih.govmdpi.com |
| Anticonvulsant | MES and PTZ models | Thiazole-incorporated 1,2,4-triazoles | Noticeable anticonvulsant activity nih.gov |
| Anticonvulsant | MES and PTZ models | 1,3,4-Thiadiazole derivatives | Potent anticonvulsant activity nih.govfrontiersin.org |
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any appended phenyl rings. Analysis of structure-activity relationships (SAR) provides valuable insights for the design of more potent and selective compounds.
For anti-inflammatory activity, particularly COX/LOX inhibition, the substitution pattern on the thiazole and associated aromatic rings is crucial. In a series of thymol-3,4-disubstituted thiazole hybrids, the presence of specific substituents on the phenyl ring at the 4-position of the thiazole was found to be important for potent COX-2 inhibition. nih.govresearchgate.net For thiazole-based thiazolidinones, substituents like 4-NO2, 3-NO2, and 3-Cl on the benzene (B151609) ring were favorable for COX-1/LOX inhibitory activity. nih.gov The introduction of a methyl group at positions 4 and 5 of the thiazole ring, however, led to a loss of LOX activity. nih.gov
In the context of anticancer activity, aromatic substitution at the para position of a phenyl ring attached to the thiazole has been shown to enhance activity. nih.gov The presence of an electron-withdrawing group at the para-position of a phenyl nucleus directly attached to the thiazole ring has also been associated with good antibacterial activity. nih.gov
For anticonvulsant activity, SAR studies of 1,3,4-thiadiazole derivatives have indicated that the presence of chloro, nitro, and allyl groups on attached phenyl rings can enhance potency. nih.govfrontiersin.org The lipophilicity of the molecule also appears to play a role in its anticonvulsant effect. frontiersin.org
The SAR of cholinesterase inhibitors based on the 1,3-thiazole scaffold has also been investigated. researchgate.net The nature of the substituent at position 2 of the thiazole, such as an amide, amine, or imine, influences the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net
Impact of Substitutions on the 4-Bromophenoxy Moiety
The 4-bromophenoxy moiety is a critical component of the title compound, and alterations to this part of the molecule can significantly modulate its biological effects. The position and nature of substituents on the phenyl ring are known to play a pivotal role in the activity of various thiazole derivatives.
Research on related thiazole structures has consistently highlighted the importance of substitution at the para-position of a phenyl ring attached to the thiazole core. nih.gov In many instances, the presence of a substituent at this position, such as the bromine atom in the parent compound, is crucial for bioactivity. Studies on other 4-phenylthiazole (B157171) derivatives have shown that the introduction of electron-withdrawing groups at the para-position can enhance antibacterial activity. nih.gov
For instance, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of the 4-bromophenyl group was a key feature for their promising antimicrobial and anticancer activities. nih.gov This suggests that the electronic properties and steric bulk of the substituent on the phenoxy ring are important determinants of biological function.
While specific data on substitutions on the 4-bromophenoxy ring of this compound are limited, we can extrapolate from closely related structures. For example, in a series of ethyl 4-(substituted phenoxymethyl)thiazole-5-carboxylates investigated as protein tyrosine phosphatase 1B (PTP1B) inhibitors, the nature of the substituent on the phenoxy ring was found to be critical for inhibitory activity. nih.gov
Table 1: Impact of Substituents on the Phenoxy Moiety of Related Thiazole Derivatives
| Compound/Derivative | Substitution on Phenoxy Ring | Biological Activity | Reference |
| Ethyl 4-(phenoxymethyl)thiazole-5-carboxylate derivative | Unspecified substitution | PTP1B inhibition (IC50 = 4.46 µM) | nih.gov |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative | 4-Bromo | Promising antimicrobial and anticancer activity | nih.gov |
This data, although from related and not identical scaffolds, underscores the principle that modifications to the phenoxy part of the molecule are a valid strategy for optimizing biological activity.
Influence of Modifications on the Thiazole Ring
The 1,3-thiazole ring is the heterocyclic core of the molecule and offers several positions for modification. The substituents at positions 2 and 5 of the thiazole ring are particularly amenable to chemical synthesis and can have a profound impact on the compound's biological profile.
In a broad range of thiazole derivatives, the nature of the group at the 2-position of the thiazole ring has been shown to be a key determinant of their antimicrobial and anticancer activities. For example, the introduction of an amino group at this position has been a common strategy in the design of bioactive thiazoles. nih.gov
Furthermore, modifications at the 5-position of the thiazole ring have also been explored. The introduction of a carboxylate group, as seen in the PTP1B inhibitors mentioned earlier, highlights the potential for this position to influence enzyme inhibitory activity. nih.gov The substitution pattern on the thiazole ring can affect not only the potency but also the selectivity of the compound for its biological target.
Table 2: Influence of Thiazole Ring Modifications on Biological Activity in Related Compounds
| Thiazole Ring Position | Modification | Impact on Biological Activity | Reference |
| 2 | Amino group | Often associated with antimicrobial and anticancer activity | nih.gov |
| 5 | Ethyl carboxylate group | Confers PTP1B inhibitory activity | nih.gov |
These findings from related thiazole series suggest that a systematic exploration of substituents at various positions of the thiazole ring of this compound would be a fruitful avenue for discovering novel and potent biological agents.
Correlation between Molecular Features and Biological Potency
The biological potency of a molecule is a direct consequence of its three-dimensional structure and its physicochemical properties, which govern its interaction with biological targets. For thiazole derivatives, several molecular features have been correlated with their observed biological activities.
Electronic effects of the substituents also play a critical role. The presence of electron-withdrawing groups, such as the bromine atom, on the phenyl ring can influence the electronic distribution within the entire molecule. This can affect the pKa of the thiazole ring and its ability to form hydrogen bonds or other interactions with its biological target. For instance, the presence of an electron-withdrawing group at the para-position of the phenyl nucleus directly attached to a thiazole ring has been shown to be beneficial for antibacterial activity. nih.gov
Steric factors are another important consideration. The size and shape of the substituents can dictate how well the molecule fits into the binding pocket of a protein or enzyme. The introduction of bulky groups can either enhance binding through increased van der Waals interactions or hinder it due to steric clashes.
A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated that compounds with specific substitutions exhibited promising anticancer activity, with one derivative showing an IC50 value of 10.5 µM against the MCF7 breast cancer cell line. nih.gov This highlights a direct correlation between specific molecular features and significant biological potency.
Table 3: Correlation of Molecular Features with Biological Potency in Thiazole Derivatives
| Molecular Feature | Impact on Biological Potency | Example | Reference |
| Lipophilicity (logP) | Influences ADME properties and target interaction | The bromine atom increases lipophilicity. | General principle |
| Electronic Effects | Modulates target binding affinity | Electron-withdrawing groups on the phenyl ring can enhance antibacterial activity. | nih.gov |
| Steric Factors | Determines fit in the target's binding site | --- | General principle |
| Specific Substituents | Can lead to high potency | A 4-(4-bromophenyl)-thiazol-2-amine derivative showed an IC50 of 10.5 µM against MCF7 cells. | nih.gov |
Future Research on this compound: An Uncharted Territory in Chemical Biology
Initial investigations into the specific chemical compound This compound reveal a significant gap in publicly available research. While the broader class of thiazole derivatives, particularly those containing a 4-(4-bromophenyl) moiety, has been the subject of various studies, specific data concerning the synthesis, biological activity, and metabolic pathways of this compound remains largely unpublished. The structural distinction of the phenoxy-methyl linker at the 4-position of the thiazole ring separates it from more commonly studied derivatives where the bromophenyl group is directly attached or linked via other functional groups.
Consequently, a detailed discussion of future research directions and potential applications for this exact compound must be framed as a prospective outline based on established principles in medicinal chemistry and chemical biology, rather than a review of existing literature. The following sections propose a hypothetical research program aimed at elucidating the potential of this currently uncharacterized molecule.
Q & A
What are the optimized synthetic routes for 4-[(4-bromophenoxy)methyl]-1,3-thiazole, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves coupling a bromophenoxy precursor with a thiazole derivative. Key steps include:
- Nucleophilic substitution : Reacting 4-bromophenol with a chloromethyl thiazole intermediate under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
- Solvent optimization : Ethanol or acetonitrile improves solubility and reduces side reactions.
- Catalyst selection : Glacial acetic acid enhances reaction efficiency in cyclization steps .
Methodological Tip : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
How can researchers characterize the structural and electronic properties of this compound?
Basic Research Question
Use a combination of spectroscopic and computational tools:
- ¹H/¹³C NMR : Assign signals for the bromophenoxy methyl group (δ ~4.8 ppm for CH₂) and thiazole protons (δ ~7.5–8.0 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 297) .
- DFT calculations : Optimize geometry and predict electronic transitions (e.g., HOMO-LUMO gaps) using Gaussian or similar software .
What crystallographic methods are suitable for determining the solid-state structure of this compound?
Advanced Research Question
The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used:
- Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Structure refinement : Apply anisotropic displacement parameters for non-H atoms. Validate via R-factor (<5%) and residual electron density maps .
Case Study : A related bromophenyl-thiazole derivative showed a dihedral angle of 85° between the thiazole and bromophenyl rings, influencing π-π stacking .
How can researchers evaluate the biological activity of this compound, and what assays are most reliable?
Advanced Research Question
Focus on in vitro models:
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative). Compare MIC values to controls like ciprofloxacin .
- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa). A structurally similar thiazole showed IC₅₀ = 12 μM against breast cancer cells .
Data Interpretation : Normalize activity to logP values; lipophilic derivatives (logP >3) often exhibit enhanced membrane permeability .
How should researchers resolve contradictions in bioactivity data across different studies?
Advanced Research Question
Address variability via:
- Dose-response standardization : Use fixed incubation times (e.g., 48 hours) and uniform DMSO concentrations (<1% v/v) .
- Structural benchmarking : Compare substituent effects. For example, electron-withdrawing groups (e.g., -Br) on the phenyl ring enhance antimicrobial activity but reduce solubility .
- Meta-analysis : Pool data from analogs (e.g., 4-(4-bromophenyl)-2,5-dimethylthiazole) to identify trends in SAR .
What advanced computational methods can predict the structure-activity relationships (SAR) of this compound derivatives?
Advanced Research Question
Leverage molecular docking and MD simulations :
- Target identification : Dock against enzymes like EGFR or DHFR (PDB IDs: 1M17, 1RAZ). A bromophenyl-thiazole analog showed a binding affinity of ∆G = -9.2 kcal/mol to EGFR .
- Pharmacophore modeling : Highlight critical features (e.g., bromine for hydrophobic interactions, thiazole nitrogen for H-bonding) .
Validation : Cross-check with experimental IC₅₀ values and crystallographic data .
How can researchers design derivatives of this compound to enhance stability or bioavailability?
Advanced Research Question
Modify the core structure via:
- Substituent addition : Introduce -OCH₃ or -CF₃ groups to the phenyl ring to modulate logP and metabolic stability .
- Prodrug strategies : Conjugate with PEG or amino acids to improve aqueous solubility .
Case Study : Methylation of the thiazole nitrogen in a related compound increased plasma half-life from 2.1 to 4.7 hours in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
